molecular formula C22H22Cl4N2O4 B10932619 1,1'-Piperazine-1,4-diylbis[2-(2,4-dichlorophenoxy)propan-1-one]

1,1'-Piperazine-1,4-diylbis[2-(2,4-dichlorophenoxy)propan-1-one]

Cat. No.: B10932619
M. Wt: 520.2 g/mol
InChI Key: MWYOHUPQPZWPGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-DICHLOROPHENOXY)-1-{4-[2-(2,4-DICHLOROPHENOXY)PROPANOYL]PIPERAZINO}-1-PROPANONE is a complex organic compound characterized by the presence of multiple dichlorophenoxy groups and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-DICHLOROPHENOXY)-1-{4-[2-(2,4-DICHLOROPHENOXY)PROPANOYL]PIPERAZINO}-1-PROPANONE typically involves the reaction of 2,4-dichlorophenol with appropriate reagents to form the dichlorophenoxy groups. The piperazine ring is introduced through a series of condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as recrystallization or chromatography to remove impurities and achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-DICHLOROPHENOXY)-1-{4-[2-(2,4-DICHLOROPHENOXY)PROPANOYL]PIPERAZINO}-1-PROPANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenoxy derivatives .

Scientific Research Applications

2-(2,4-DICHLOROPHENOXY)-1-{4-[2-(2,4-DICHLOROPHENOXY)PROPANOYL]PIPERAZINO}-1-PROPANONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4-DICHLOROPHENOXY)-1-{4-[2-(2,4-DICHLOROPHENOXY)PROPANOYL]PIPERAZINO}-1-PROPANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-DICHLOROPHENOXY)-1-{4-[2-(2,4-DICHLOROPHENOXY)PROPANOYL]PIPERAZINO}-1-PROPANONE is unique due to its specific combination of dichlorophenoxy groups and piperazine ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H22Cl4N2O4

Molecular Weight

520.2 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-1-[4-[2-(2,4-dichlorophenoxy)propanoyl]piperazin-1-yl]propan-1-one

InChI

InChI=1S/C22H22Cl4N2O4/c1-13(31-19-5-3-15(23)11-17(19)25)21(29)27-7-9-28(10-8-27)22(30)14(2)32-20-6-4-16(24)12-18(20)26/h3-6,11-14H,7-10H2,1-2H3

InChI Key

MWYOHUPQPZWPGP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCN(CC1)C(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl)OC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.